3-Dodecylthiophene
CAS No.: 104934-53-4
VCID: VC0010105
Molecular Formula: C16H28S
Molecular Weight: 252.5 g/mol
* For research use only. Not for human or veterinary use.
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Description | 3-Dodecylthiophene (3-DT) is a conjugating monomer that can function as an active layer on semiconductors . It possesses good electronic properties, making it suitable for use in the development of p-type semiconducting polymers . This compound is utilized as a precursor in the creation of conducting polymers . Applications of 3-Dodecylthiophene are seen in organic electronics, where it serves as a key material in organic semiconductors, especially in the development of organic photovoltaic cells for efficient sunlight-to-electricity conversion . It is also incorporated into chemical sensors for detecting gases and other substances, providing high sensitivity and selectivity, crucial for environmental monitoring . Furthermore, 3-Dodecylthiophene is employed in the fabrication of organic Field-Effect Transistors (FETs), which are essential for low-power electronic applications, offering advantages in scalability and flexibility . In material science research, it plays a significant role in studying the properties of novel materials, aiding researchers in understanding charge transport mechanisms and improving material design for various applications . 3-Dodecylthiophene is used in the formation of poly(3-dodecylthiophene) (P3DT) through electrochemical polymerization, which can be further utilized for various organic electronic-based applications . A similar compound is Poly(3-dodecylthiophene-2,5-diyl), a conducting polymer with a high head-to-tail regiospecific conformation that forms a shiny red-purple film . Other related compounds include Poly(3-decylthiophene-2,5-diyl) and Poly(3-hexylthiophene-2,5-diyl), which are also used in similar applications . |
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CAS No. | 104934-53-4 |
Product Name | 3-Dodecylthiophene |
Molecular Formula | C16H28S |
Molecular Weight | 252.5 g/mol |
IUPAC Name | 3-dodecylthiophene |
Standard InChI | InChI=1S/C16H28S/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16/h13-15H,2-12H2,1H3 |
Standard InChIKey | RFKWIEFTBMACPZ-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCC1=CSC=C1 |
Canonical SMILES | CCCCCCCCCCCCC1=CSC=C1 |
PubChem Compound | 2733655 |
Last Modified | Sep 13 2023 |
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